N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(3-phenylpropyl)ethanediamide
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Overview
Description
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-(3-phenylpropyl)ethanediamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a phthalazinone core, which is a bicyclic structure containing nitrogen atoms, and is linked to a phenylpropyl group and an ethanediamide moiety. Its distinct molecular architecture makes it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-(3-phenylpropyl)ethanediamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Phthalazinone Core: The initial step involves the cyclization of a suitable precursor to form the phthalazinone core. This can be achieved through the reaction of hydrazine derivatives with phthalic anhydride under reflux conditions.
Attachment of the Phenylpropyl Group: The phenylpropyl group is introduced via a nucleophilic substitution reaction, where the phthalazinone core reacts with a phenylpropyl halide in the presence of a base such as potassium carbonate.
Formation of the Ethanediamide Moiety: The final step involves the coupling of the intermediate with ethanediamine under mild conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-(3-phenylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-(3-phenylpropyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in biochemical assays to investigate its effects on cellular processes and pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-(3-phenylpropyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazinone core can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, the phenylpropyl group may enhance the compound’s binding affinity and specificity towards certain targets, while the ethanediamide moiety can facilitate interactions with other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid: This compound shares the phthalazinone core but differs in the substituents attached to it.
(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid: Another compound with a similar core structure but different functional groups.
Uniqueness
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-(3-phenylpropyl)ethanediamide is unique due to its combination of the phthalazinone core with a phenylpropyl group and an ethanediamide moiety. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-[(4-oxo-3H-phthalazin-1-yl)methyl]-N-(3-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-18-16-11-5-4-10-15(16)17(23-24-18)13-22-20(27)19(26)21-12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11H,6,9,12-13H2,(H,21,26)(H,22,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFAJWVFEICUCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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